![molecular formula C13H18FNO5S B2755213 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine CAS No. 2411279-29-1](/img/structure/B2755213.png)
4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine is a chemical compound used in scientific research for its unique properties. It is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine is not fully understood. However, it has been shown to act as a nucleophile and a Lewis base, which makes it useful in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine in lab experiments is its unique reactivity, which makes it useful in various chemical reactions. However, its limited solubility in water and some organic solvents can be a limitation.
Direcciones Futuras
There are several future directions for the study of 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine. One area of interest is its potential use in drug discovery and development. It is also possible that new synthetic routes for this compound could be developed to improve its properties and reactivity. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties that make it useful in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of 4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine involves the reaction of 4-(2-Chloroethoxy)-2-methylphenol with sodium fluoride and sodium sulfite to form 4-(2-Fluoroethoxy)-2-methylphenol. This compound is then reacted with morpholine and trifluoromethanesulfonic anhydride to produce this compound.
Aplicaciones Científicas De Investigación
4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine has been used in various scientific research studies. It is commonly used as a reagent in organic synthesis and as a ligand in metal-catalyzed reactions. It has also been studied for its potential use in drug discovery and development.
Propiedades
IUPAC Name |
4-[2-(3-fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5S/c1-11-12(3-2-4-13(11)20-21(14,16)17)19-10-7-15-5-8-18-9-6-15/h2-4H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJPMAUHNDARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OS(=O)(=O)F)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
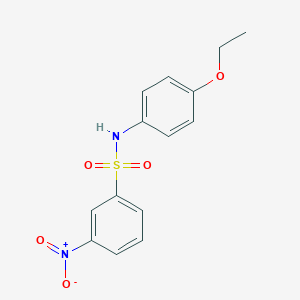
![methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2755133.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2755135.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)
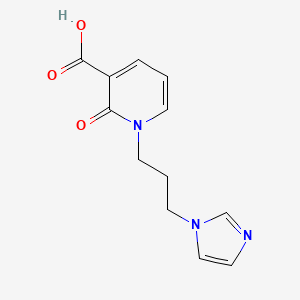
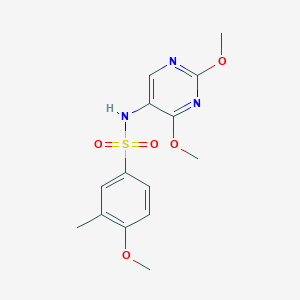
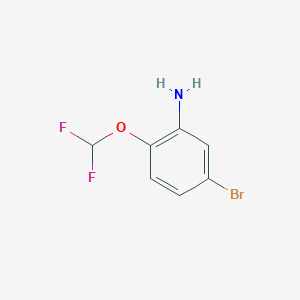
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
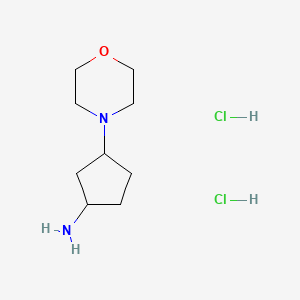
![6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2755143.png)
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
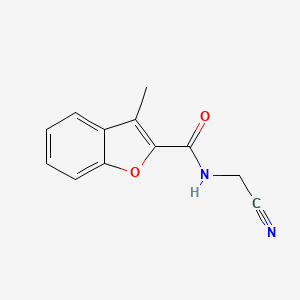

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2755153.png)
